Product packaging for 4-Chloro-2-methoxy-5-methylbenzonitrile(Cat. No.:CAS No. 755027-31-7)

4-Chloro-2-methoxy-5-methylbenzonitrile

Cat. No.: B1391815
CAS No.: 755027-31-7
M. Wt: 181.62 g/mol
InChI Key: HDIVCVJDAHCNJA-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-5-methylbenzonitrile is a substituted benzonitrile derivative featuring chloro, methoxy, and methyl substituents on an aromatic ring. Substituted benzonitriles are key intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and functional versatility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO B1391815 4-Chloro-2-methoxy-5-methylbenzonitrile CAS No. 755027-31-7

Properties

IUPAC Name

4-chloro-2-methoxy-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIVCVJDAHCNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677810
Record name 4-Chloro-2-methoxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755027-31-7
Record name 4-Chloro-2-methoxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation and Chlorination Route Starting from 5-Chlorosalicylic Acid

One well-documented method involves starting from 5-chlorosalicylic acid, which undergoes methylation, followed by conversion to the nitrile derivative:

  • Step 1: Methylation of 5-chlorosalicylic acid

    • Methylation is carried out using dimethyl sulfate in the presence of aqueous sodium hydroxide and acetone as solvent.
    • The reaction proceeds under reflux for about 45 minutes.
    • The product is methyl 5-chloro-2-methoxybenzoate with a yield of approximately 66%.
    • The product is isolated by extraction and distillation (b.p. 105°-110°C at 0.1 mmHg).
  • Step 2: Aminolysis to form methylated benzamide

    • Methyl 5-chloro-2-methoxybenzoate is subjected to aminolysis with phenethylamine to form N-phenethyl-5-chloro-2-methoxybenzamide.
    • This intermediate can be further transformed depending on the target compound.
  • Step 3: Chlorosulfonation and sulfonamide formation

    • The benzamide is treated with chlorosulfonic acid at low temperature (-10°C), followed by work-up with ammonia to yield sulfonamide derivatives.
    • This step is more relevant for sulfonamide derivatives but illustrates the versatility of the methylated intermediate.
  • This route highlights the methylation of hydroxyl groups and chlorination steps that are relevant for preparing 4-chloro-2-methoxy substituted benzonitriles.

Conversion of Benzaldehyde Derivatives via Benzaldoxime to Benzonitrile

Another approach, more general for benzonitrile synthesis, involves:

  • Step 1: Formation of benzaldoxime

    • Starting from a substituted benzaldehyde (e.g., 4-chloro-2-methoxy-5-methylbenzaldehyde), the aldehyde is converted to the corresponding oxime by reaction with hydroxylamine under mild conditions (20–25°C).
  • Step 2: Dehydration of benzaldoxime to benzonitrile

    • The oxime is then dehydrated to the nitrile using reagents such as phosphorus pentoxide, concentrated sulfuric acid, or sodium bisulfate monohydrate.
    • The reaction is typically carried out in solvents like toluene at elevated temperatures (100–120°C, preferably 110–115°C).
    • Sodium bisulfate monohydrate in toluene is preferred for a commercially friendly and less hazardous process.
    • The nitrile product can be isolated by crystallization from a toluene-hexane mixture and purified by common techniques such as filtration and centrifugation.
  • This method avoids the use of toxic brominated intermediates and high-boiling solvents, making it suitable for scale-up and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-5-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-methoxy-5-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-5-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Analysis of Benzonitrile Derivatives

Compound Reactivity Solubility Key Applications Reference
This compound Moderate Organic solvents Polymer intermediates
2-Amino-4-chloro-5-methoxybenzonitrile High DMSO, MeOH Pharmaceutical synthesis
5-Chloro-2-hydroxybenzonitrile High (acidic) Water, MeOH Agrochemicals
5-Chloro-2-methoxybenzonitrile Moderate THF, DCM Cross-coupling reactions

Biological Activity

4-Chloro-2-methoxy-5-methylbenzonitrile is an aromatic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10H10ClN
  • Molecular Weight : 195.65 g/mol

The compound features a chloro group, a methoxy group, and a methyl group attached to a benzonitrile backbone, which contributes to its unique biological properties.

Research indicates that this compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs). The inhibition of FGFRs affects several critical biochemical pathways, including:

  • RAS-MEK-ERK Pathway
  • PLCγ Pathway
  • PI3K-Akt Pathway

These pathways are crucial for cell proliferation, survival, and apoptosis. The compound's interaction with FGFRs leads to the inhibition of downstream signaling molecules, ultimately resulting in reduced cell proliferation and increased apoptosis in certain cancer cell lines .

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer (4T1)7Induction of apoptosis
Lung Cancer (NCI-H460)10Inhibition of FGFR signaling
Glioblastoma (SNB-19)8Disruption of cell cycle progression

The compound has shown promising results in inhibiting tumor growth and inducing apoptosis in breast cancer cells through FGFR pathway modulation .

Antibacterial Activity

In addition to its anticancer properties, this compound has exhibited antibacterial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Breast Cancer Study : A study conducted on murine models demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls. The study reported a decrease in Ki67 expression (a marker for proliferation) and an increase in apoptotic markers such as cleaved caspase-3.
  • Antibacterial Efficacy : A clinical trial evaluating the compound’s effectiveness against skin infections showed promising results, with a notable reduction in infection rates among patients treated with formulations containing the compound.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is rapidly absorbed following administration, with a bioavailability influenced by its solubility and stability in biological fluids. The compound undergoes hepatic metabolism, primarily through phase I reactions, leading to various metabolites that may also exhibit biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Chloro-2-methoxy-5-methylbenzonitrile with high purity?

  • Methodological Answer : A two-step substitution reaction is commonly employed. First, introduce the methoxy and chloro groups via nucleophilic aromatic substitution under palladium catalysis (e.g., Pd(OAc)₂ with ligands like XPhos). Solvent choice (e.g., toluene or DMF) and temperature (80–120°C) significantly impact yield . Subsequent purification via column chromatography (hexane/ethyl acetate gradient) ensures >95% purity. Confirm intermediate structures using 1^1H NMR and LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : Key signals include the methoxy proton at δ 3.8–4.0 ppm and aromatic protons split due to substituent effects. The nitrile carbon appears at ~115 ppm in 13^{13}C NMR .
  • FT-IR : Confirm nitrile group presence via a sharp peak at ~2230 cm1^{-1} and methoxy C-O stretch at ~1250 cm1^{-1} .
  • X-ray crystallography : Resolve molecular conformation and dihedral angles (e.g., methoxy vs. chloro orientation) using single-crystal diffraction .

Q. How should researchers handle solubility and storage to maintain compound stability?

  • Methodological Answer : The compound is soluble in DMSO, DMF, and dichloromethane. Prepare stock solutions in anhydrous DMSO (10 mM) and store at –20°C under inert gas (argon) to prevent hydrolysis. For long-term storage, lyophilize and keep in a desiccator .

Advanced Research Questions

Q. How can coupling reactions involving this nitrile be optimized for pharmacophore development?

  • Methodological Answer : Use Ullmann-type coupling with CuI/1,10-phenanthroline to attach heterocycles (e.g., triazoles) at the chloro position. Monitor reaction progress via TLC (silica gel, UV detection). For amide formation, employ HATU/DIPEA in DCM at 0°C to minimize side reactions . Post-reaction, purify via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. What strategies address contradictions in reactivity data during nucleophilic substitution?

  • Methodological Answer :

  • Kinetic vs. thermodynamic control : At lower temperatures (–40°C), the chloro group reacts preferentially with strong nucleophiles (e.g., NaN₃), while methoxy substitution dominates at higher temperatures (80°C) due to steric effects .
  • DFT calculations : Model transition states to predict regioselectivity. For example, meta-directing effects of the nitrile group may reduce reactivity at the 5-methyl position .

Q. How can in vitro models evaluate the bioactivity of derivatives targeting dual receptor antagonism?

  • Methodological Answer :

  • Receptor binding assays : Use radioligand displacement (e.g., 3^3H-spiperone for dopamine D2 receptors and 3^3H-LY278584 for 5-HT₃ receptors). Calculate IC₅₀ values via nonlinear regression .
  • Functional assays : Measure cAMP inhibition (D2) or Ca2+^{2+} flux (5-HT₃) in HEK293 cells transfected with receptors. Validate selectivity using antagonist controls (e.g., ondansetron for 5-HT₃) .

Q. What analytical approaches resolve structural ambiguities in complex reaction mixtures?

  • Methodological Answer :

  • HRMS-ESI : Identify byproducts (e.g., dechlorinated or oxidized species) with <2 ppm mass accuracy.
  • 2D NMR (HSQC, HMBC) : Assign overlapping aromatic signals and confirm substituent positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-methoxy-5-methylbenzonitrile
Reactant of Route 2
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4-Chloro-2-methoxy-5-methylbenzonitrile

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